N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a triazolopyrazine ring, a pyrrolidine ring, and a benzo[b]thiophene-2-carboxamide group . These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide group could potentially undergo hydrolysis, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the functional groups it contains .Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by binding to the active sites of the c-Met and VEGFR-2 kinases . This binding inhibits the kinases’ activities, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . By disrupting these pathways, the compound can inhibit the growth and survival of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their targets in the body
Result of Action
The compound has been shown to have excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also exhibits excellent kinase inhibitory activities . Moreover, it can induce the late apoptosis of A549 cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature
Safety and Hazards
Future Directions
Future research on this compound could involve further studies of its biological activity, the development of methods for its synthesis, and investigations of its mechanism of action . Additionally, if the compound shows promise as a drug, it could be subject to preclinical and clinical trials to evaluate its safety and efficacy.
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c25-18(15-9-12-3-1-2-4-14(12)26-15)21-13-5-7-23(10-13)16-17-22-20-11-24(17)8-6-19-16/h1-4,6,8-9,11,13H,5,7,10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVZAEPAJJQWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3S2)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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